1-Ethylpyrrolidine-3-carboxylic acid
Description
Contextual Significance of Pyrrolidine (B122466) Carboxylic Acids in Chemical and Biological Domains
When combined with a carboxylic acid functional group, the resulting pyrrolidine carboxylic acid scaffold becomes a particularly powerful building block in drug design. The carboxylic acid moiety is a key component in the pharmacophores of numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticoagulants. nih.gov Its acidity and ability to form strong electrostatic and hydrogen bond interactions often make it critical for binding to biological targets. nih.gov However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes. nih.gov Consequently, the development of pyrrolidine carboxylic acids and their bioisosteres is an active area of research aimed at optimizing drug-like properties while retaining biological activity. nih.gov The stereochemistry of the substituents on the pyrrolidine ring can lead to different biological profiles, making the stereoselective synthesis of these compounds a key focus for medicinal chemists. nih.gov
Overview of Research Trajectories Pertaining to 1-Ethylpyrrolidine-3-carboxylic Acid and its Analogs
Research involving the pyrrolidine-3-carboxylic acid core has led to the discovery of potent and selective modulators of various biological targets. A significant research trajectory has been the development of endothelin (ET) receptor antagonists. acs.orgnih.gov Endothelin receptors, particularly the ETA and ETB subtypes, are involved in vasoconstriction and cell proliferation, making them important targets for cardiovascular diseases.
Initial research identified 2,4-diaryl substituted pyrrolidine-3-carboxylic acids as potent ETA receptor antagonists. nih.gov Subsequent structure-activity relationship (SAR) studies explored modifications at various positions of the pyrrolidine scaffold to enhance potency and, crucially, selectivity between the ETA and ETB receptor subtypes. For example, replacing a diarylmethylamine acetamide (B32628) side chain on the pyrrolidine nitrogen was found to impart significant ETB selectivity. acs.org Similarly, replacing a dialkylacetamide side chain with a 2,6-dialkylacetanilide group resulted in a complete reversal of receptor selectivity, favoring ETB over ETA. acs.org
These studies highlight the importance of the substituent on the pyrrolidine nitrogen (the N-1 position). While much of the published research focuses on larger, more complex N-substituents, the N-ethyl group of this compound represents a fundamental alkyl substitution. Investigations into a series of N-substituted pyrrolidine-3-carboxylic acid analogs demonstrate how variations in this position influence biological activity. The trajectory of this research involves the systematic modification of the pyrrolidine core to fine-tune interactions with specific biological targets, leading to the identification of compounds with optimized affinity, selectivity, and pharmacokinetic profiles. nih.govacs.org
| Compound Class | Key Structural Feature | Target | Observed Activity |
| Pyrrolidine-3-carboxylic acid derivatives | 2,4-diaryl substitution | Endothelin A (ETA) Receptor | Potent and selective ETA antagonism. nih.gov |
| Pyrrolidine-3-carboxylic acid derivatives | Diarylmethylamine acetamide side chain at N-1 | Endothelin B (ETB) Receptor | High ETB receptor selectivity. acs.org |
| Pyrrolidine-3-carboxylic acid derivatives | 2,6-dialkylacetanilide side chain at N-1 | Endothelin B (ETB) Receptor | Reversal of selectivity from ETA to ETB. acs.org |
| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid analogs | Methylamino residues | S. aureus, B. subtilis, P. aeruginosa | Moderate to good antibacterial activity. nih.gov |
Scope and Academic Relevance of Current Investigations on this compound
Current academic interest in this compound lies primarily in its role as a synthetic building block and a foundational structure for more complex, biologically active molecules. The synthesis of specifically substituted pyrrolidine-3-carboxylic acid stereoisomers is a key area of chemical research, as the spatial orientation of substituents is critical for biological function. nih.govresearchgate.net Methodologies for achieving this include asymmetric Michael addition reactions and multicomponent 1,3-dipolar cycloaddition reactions, which allow for the creation of highly functionalized and enantiomerically pure pyrrolidine derivatives. researchgate.netresearchgate.net
While extensive biological studies on this compound itself are not widely published, its physicochemical properties and those of its protected derivatives are documented, underscoring its utility as a chemical reagent. These compounds serve as starting materials or key intermediates in the synthesis of novel compounds with potential therapeutic applications. For instance, research into analogs has yielded compounds with antibacterial and anticancer properties. nih.govmdpi.com The academic relevance of this compound is therefore tied to the broader effort to synthesize and evaluate novel pyrrolidine-based compounds for drug discovery. researchgate.netnih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1821826-28-1 | C₇H₁₃NO₂ | 143.19 nih.gov |
| (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid | 1428243-24-6 | C₁₅H₁₉NO₄ | 277.32 fda.govpharmaffiliates.com |
| Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 | C₇H₁₃NO₂ · HCl | 179.64 sigmaaldrich.com |
| 1-Acetyl-3-ethylpyrrolidine-3-carboxylic acid | 1272903-40-8 | C₉H₁₅NO₃ | 201.22 |
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPPMMBRRZHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601472 | |
| Record name | 1-Ethylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5370-36-5 | |
| Record name | 1-Ethylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethylpyrrolidine 3 Carboxylic Acid and Its Derivatives
Establishment of Direct Synthesis Routes
The direct construction of the pyrrolidine (B122466) ring is a fundamental challenge in organic synthesis. Key strategies involve leveraging readily available precursors like amino acids or building the ring through powerful cycloaddition reactions.
Amino Acid Derived Synthetic Strategies
Amino acids serve as versatile starting materials for pyrrolidine synthesis, either by providing a pre-existing pyrrolidine ring or by acting as a precursor for ring formation. mdpi.com One prominent strategy is the decarboxylative 1,3-dipolar cycloaddition, where α-amino acids react with aldehydes to generate azomethine ylides in situ. mdpi.combeilstein-journals.org These intermediates then react with alkenes to form the pyrrolidine ring. For instance, glycine can be used in a pseudo five-component reaction with aldehydes and maleimides to create complex pyrrolidine structures. mdpi.com
Alternatively, naturally occurring pyrrolidine-containing amino acids, such as proline and 4-hydroxyproline, are frequently used as chiral building blocks. mdpi.comnih.gov In these approaches, the synthesis begins with the optically pure cyclic core, which is then chemically modified. For example, the synthesis of various drugs starts from (S)-prolinol, which is obtained by the reduction of proline. nih.gov The N-ethyl group specific to the target compound can be introduced through N-alkylation of the proline-derived intermediate at an appropriate stage of the synthesis.
Another method involves the cyclization of acyclic compounds derived from amino acids. For example, the Strecker synthesis can be used to create an α-amino acid from an aldehyde, ammonia, and cyanide, which can then be further modified and cyclized. libretexts.org Similarly, the amidomalonate synthesis provides a route to α-amino acids that can serve as precursors. libretexts.orgucalgary.ca This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid structure, which can be a precursor for pyrrolidine ring formation. ucalgary.capressbooks.pub
Cycloaddition Reactions for Pyrrolidine Ring Formation
Cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, represent one of the most direct and powerful methods for synthesizing the pyrrolidine core. ingentaconnect.com Azomethine ylides are nitrogen-based three-atom components that react with unsaturated 2π-electron components (dipolarophiles), such as alkenes, to construct the five-membered pyrrolidine ring with high regio- and stereoselectivity. nih.gov
The generation of the requisite azomethine ylide can be achieved through several methods. A common approach involves the condensation of α-amino acids or their esters with aldehydes. ingentaconnect.com This process has been extensively studied and can be promoted by Lewis acids to proceed under mild conditions. ingentaconnect.com An alternative, modern approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. nih.gov This method is highly selective and compatible with a variety of electron-poor olefins, providing access to structurally complex and diverse pyrrolidine architectures. nih.gov
The choice of dipolarophile is crucial in determining the final substitution pattern of the pyrrolidine ring. Electron-deficient alkenes are commonly used, and the reaction often proceeds with high diastereoselectivity. nih.govacs.org The reaction between an azomethine ylide and an alkene can potentially create up to four new contiguous stereogenic centers, making it a highly efficient strategy for building molecular complexity. nih.gov
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Key Features | Citation |
|---|---|---|---|---|
| N-alkyl glycine-derived oxazolidine-5-ones | Maleimides | Thermal (decarboxylation) | Decarboxylative generation of semi-stabilized azomethine ylides. | mdpi.com |
| Tertiary amides/lactams | Electron-deficient alkenes | Iridium complex (Vaska's complex) / TMDS | Reductive generation of ylides under mild conditions; high diastereoselectivity. | nih.gov |
| Isatin and Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol | In situ generation of azomethine ylide for synthesis of spiro[indoline-3,2′-pyrrolidines]. | nih.gov |
| α-imino ester | N-tert-Butanesulfinyl imine | Ag₂CO₃ | Diastereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers. | acs.org |
Advancements in Asymmetric Synthesis and Stereochemical Control
Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For 1-Ethylpyrrolidine-3-carboxylic acid, which contains at least one stereocenter, enantioselective methods are essential for accessing specific isomers.
Enantioselective Synthetic Approaches to this compound Isomers
The development of asymmetric catalytic methods has enabled the synthesis of chiral pyrrolidines with high enantiomeric purity. Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions for the cycloaddition of azomethine ylides. ingentaconnect.com Chiral organocatalysts, such as proline derivatives, thioureas, and phosphoric acids, can activate the reacting partners and facilitate highly stereoselective transformations. ingentaconnect.com
A notable strategy for the concise synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. consensus.apprsc.org This reaction establishes the key stereocenters, and the resulting product can be cyclized to form the pyrrolidine ring. Using this two-step method, 5-methylpyrrolidine-3-carboxylic acid has been obtained with 97% enantiomeric excess (ee). researchgate.net The N-ethyl group could be incorporated by using an appropriate N-protected amino-nitroalkane or by subsequent alkylation.
Furthermore, biocatalysis offers a novel and efficient route to chiral pyrrolidines. Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to construct pyrrolidine derivatives with good enantioselectivity. acs.orgescholarship.orgnih.gov
| Reaction Type | Substrates | Catalyst/Method | Outcome | Citation |
|---|---|---|---|---|
| Michael Addition | 4-oxo-2-enoates and nitroalkanes | Organocatalyst | Highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids (up to 97% ee). | rsc.orgresearchgate.net |
| [3+2] Cycloaddition | Azomethine ylides and activated olefins | Ag₂CO₃/Chiral Ligand | Highly functionalized endo-pyrrolidines with excellent yields and enantioselectivities (up to 96% ee). | researchgate.net |
| Intramolecular C(sp³)–H Amination | Organic azides | Engineered Cytochrome P411 variant | Construction of chiral pyrrolidines with good enantioselectivity and catalytic efficiency. | acs.orgnih.gov |
| Hydrogenation | 1-benzyl-4-aryl-2,5-dihydropyrrole-3-carboxylic acid | Chiral Rhodium Catalyst | Enantioselective hydrogenation to produce (3S,4S) isomers with high enantiomeric purity. | google.com |
Utilization of Chiral Building Blocks in Synthesis
The use of enantiomerically pure starting materials, often referred to as the "chiral pool," is a classical and reliable strategy for asymmetric synthesis. Chiral building blocks are valuable intermediates that transfer their inherent stereochemistry to the final product. For pyrrolidine synthesis, common chiral starting materials include amino acids like proline and hydroxyproline, as well as non-amino acid precursors like tartaric acid. mdpi.comunibo.it
Syntheses starting from (2S,4R)-4-hydroxypyrrolidine carboxylic acid have been used to produce complex pharmaceutical agents. nih.gov The synthesis begins with the chiral pyrrolidine core, and subsequent reactions are designed to preserve the initial stereochemistry while building the target molecule. This approach ensures the final product is obtained as a single enantiomer. Chiral amines, alcohols, and carboxylic acids are all important classes of chiral building blocks that enable the efficient synthesis of molecules with defined stereochemistry.
Stereocontrolled Functionalization Reactions of Pyrrolidine Scaffolds
Once the pyrrolidine ring is formed, subsequent functionalization must be conducted with stereocontrol to avoid racemization or the formation of diastereomeric mixtures. Polysubstituted allylic pyrrolidines, which can be synthesized with multiple contiguous stereocenters, are versatile intermediates. rsc.orgnih.gov These scaffolds can undergo further transformations, such as skeletal remodeling via aza-Cope rearrangement, to produce larger, highly decorated nitrogen heterocycles with complete control over the geometry of newly formed double bonds. rsc.orgnih.gov
Another powerful technique is C-H activation, which allows for the direct functionalization of C-H bonds. A C(sp³)-H activation strategy has been utilized for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, demonstrating a highly efficient method that allows for full enantiocontrol of the product. nih.gov Additionally, catalytic hydrogenation of functionalized pyrrolidine precursors can proceed with high diastereoselectivity, leading to saturated piperidines and pyrrolidines bearing multiple contiguous stereocenters. nih.gov These methods highlight the advanced strategies available for the precise, stereocontrolled modification of pre-formed pyrrolidine rings.
Exploration of Novel Synthetic Transformations
Recent advancements in organic synthesis have opened new avenues for the creation and modification of pyrrolidine scaffolds. These methods move beyond classical approaches to provide access to unique derivatives and complex systems with high efficiency and control.
Interrupted Curtius Rearrangements Applied to Pyrrolidine Derivatives
The Curtius rearrangement is a well-established method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. nih.govnih.govorganic-chemistry.org However, recent research has demonstrated a novel, "interrupted" reaction pathway when this rearrangement is applied to specific N-protected quaternary proline derivatives. nih.govacs.org Instead of the expected carbamate products, this transformation yields γ-amino ketones or unsaturated pyrrolidines, depending on the nature of the substituent at the quaternary center. nih.govalmacgroup.com
The proposed mechanism for this interrupted rearrangement diverges from the classical pathway. nih.govacs.org It begins with the standard formation of an acyl azide from the parent carboxylic acid, which then rearranges to a sterically hindered quaternary isocyanate. nih.govacs.org This intermediate is postulated to be too hindered for nucleophilic attack. nih.gov Instead, it expels a cyanate anion to form a highly electrophilic cyclic N-acyliminium species. nih.govacs.orgalmacgroup.com The fate of this intermediate determines the final product:
Formation of γ-Amino Ketones: When the substituent is a small alkyl group, the N-acyliminium ion is attacked by water, leading to ring-opening and the formation of a γ-amino ketone. almacgroup.comthieme-connect.com
Formation of Unsaturated Pyrrolidines: With benzylic substituents, the N-acyliminium intermediate can undergo tautomerization to generate a more stable, conjugated unsaturated pyrrolidine. almacgroup.comthieme-connect.com
To enhance the safety and scalability of this transformation, a continuous flow process has been developed. consensus.app This approach mitigates risks associated with the use of azides and the exothermic nature of the reaction, allowing for safe, gram-scale synthesis of the resulting products. nih.govacs.org
Click Chemistry Methodologies for Pyrrolidine Conjugation
Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for molecular conjugation. These reactions proceed under mild, often biocompatible conditions, and their reliability has led to widespread use in drug discovery, bioconjugation, and materials science. researchgate.netnih.gov For pyrrolidine derivatives, click chemistry offers a powerful tool for linking them to other molecules, such as peptides, fluorophores, or solid supports.
The most prominent click reactions used for conjugation are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is catalyzed by a copper(I) source and is known for its exceptional efficiency and broad functional group tolerance. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a metal catalyst. nih.govbiochempeg.com This is particularly advantageous in biological systems where the toxicity of copper can be a concern. researchgate.netbiochempeg.com
To apply these methodologies to a molecule like this compound, the pyrrolidine core would first be functionalized with either an azide or an alkyne group. This "clickable" pyrrolidine derivative can then be conjugated to a partner molecule bearing the complementary functional group. For example, the carboxylic acid moiety could be converted to an amide linked to a small chain containing a terminal alkyne or azide, preparing it for a subsequent click reaction.
One-Pot Synthetic Strategies for Pyrrolidine-Based Bicyclic Systems
One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. Several innovative one-pot strategies have been developed to construct complex bicyclic systems featuring a pyrrolidine ring. These cascade or tandem reactions allow for the rapid assembly of fused heterocyclic scaffolds from simple starting materials.
One notable approach involves a Lewis acid-catalyzed sequential aza-Piancatelli rearrangement and Conia-ene type reaction. rsc.org This method enables the creation of cis-fused cyclopentenone-pyrrolidine scaffolds with good yields and diastereoselectivity. rsc.org Another powerful strategy is the gold-catalyzed cascade reaction of N-alkynylhydroxamines with enolizable ketones. nih.govnih.gov This two-step, one-pot process provides access to a variety of fused pyrroles, including tricyclic and tetracyclic systems. nih.gov
A different one-pot method for synthesizing 1-butylpyrrolidine has been developed using aqueous ammonia and 1,4-butanediol over a CuNiPd/ZSM-5 catalyst. rsc.org In this process, the 1,4-butanediol serves both as a precursor for the pyrrolidine ring and as an alkylating agent, demonstrating an efficient and economical route to N-alkylated pyrrolidines. rsc.org These strategies highlight the power of cascade catalysis to rapidly build molecular complexity from simple, readily available precursors.
Chemical Reactivity and Derivatization Studies of 1 Ethylpyrrolidine 3 Carboxylic Acid
Strategies for Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyrrolidine (B122466) ring is a primary site for derivatization, allowing for the synthesis of a wide array of esters and amides. These functional groups can significantly alter the molecule's polarity, solubility, and biological activity.
Esterification:
The conversion of 1-Ethylpyrrolidine-3-carboxylic acid to its corresponding esters can be achieved through various standard esterification methods. While direct examples for this specific compound are not extensively detailed in the literature, the principles of esterification are well-established. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, esters can be synthesized under milder conditions by first activating the carboxylic acid. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with alcohols to form the desired ester. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
A patent for the synthesis of a cationic lipid describes the formation of an ester of a 1-ethylpyrrolidine-3-carboxylate derivative, indicating the feasibility of such transformations in the construction of complex molecules. google.com Another patent details the synthesis of benzyl (B1604629) (S)-1-ethylpyrrolidine-3-carboxylate, further demonstrating the accessibility of ester derivatives of this scaffold. googleapis.com The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be accomplished using base-mediated saponification, for instance with potassium trimethylsilanolate. googleapis.com
Amidation:
The formation of amides from this compound is a crucial transformation for the synthesis of peptides and other amide-containing bioactive molecules. This reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, coupling agents are almost always employed to facilitate this transformation.
A specific example of an amidation reaction is provided in a patent describing the synthesis of piperidine (B6355638) derivatives. googleapis.com In this case, a derivative of this compound, namely (3S,4R)-4-(2,4-difluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid hydrochloride salt, is coupled with a piperidine derivative. The reaction is carried out in N,N-dimethylformamide (DMF) in the presence of triethylamine, 1-hydroxybenzotriazole (B26582) (HOBt), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). HOBt and EDC are a commonly used coupling agent system that minimizes side reactions and promotes efficient amide bond formation.
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Product |
| (3S,4R)-4-(2,4-difluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid hydrochloride | (3R,4S,5S)-4-Cyclohexyl-3,5-dimethylpiperidin-4-ol | HOBt, EDC | DMF | (3R,4R,5S)-4-Cyclohexyl-1-((3S,4R)-4-(2,4-difluorophenyl)-1-ethylpyrrolidin-3-yl)carbonyl-3,5-dimethylpiperidin-4-ol |
Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen and Ring Carbons
Further modifications of the this compound scaffold can be achieved through reactions on the pyrrolidine nitrogen and the carbon atoms of the ring.
Reactions at the Pyrrolidine Nitrogen:
The nitrogen atom in this compound is a tertiary amine. As such, it is nucleophilic and can participate in further alkylation reactions to form quaternary ammonium (B1175870) salts. The synthesis of the N-ethyl group itself can be accomplished via alkylation of a precursor pyrrolidine-3-carboxylate with an ethylating agent such as ethyl tosylate or iodoethane (B44018) in the presence of a base like potassium carbonate or N,N-diisopropylethylamine. googleapis.comgoogleapis.com This indicates that the nitrogen atom is susceptible to attack by electrophiles.
Reactions at the Pyrrolidine Ring Carbons:
The carbon atoms of the pyrrolidine ring are generally less reactive than the carboxylic acid moiety or the nitrogen atom. However, under appropriate conditions, they can undergo alkylation or acylation. The protons on the carbons alpha to the carbonyl group of the carboxylic acid (or its ester derivative) can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and react with an alkyl halide in an SN2 reaction. libretexts.org This allows for the introduction of substituents at the C-2 or C-4 positions, depending on the reaction conditions and the stability of the resulting enolate.
Acylation of the pyrrolidine ring at the carbon atoms is also a possibility. While direct C-acylation of this compound is not well-documented, acylation of related pyrrolidine-2,4-diones at the C-3 position has been reported. google.com This suggests that with appropriate activation, the carbon framework of the this compound could also be acylated.
Design and Synthesis of Complex Pyrrolidine Scaffolds and Conjugates
This compound serves as a valuable starting material for the construction of more complex molecular architectures, including bicyclic systems and conjugates with other molecules. The functional handles of the carboxylic acid and the pyrrolidine nitrogen allow for a variety of synthetic manipulations.
The amidation reaction described previously is a prime example of how this building block can be incorporated into a larger, more complex molecule. googleapis.com By coupling the pyrrolidine carboxylic acid with another cyclic amine, a molecule with two distinct heterocyclic domains is created. This strategy is often employed in medicinal chemistry to explore the structure-activity relationships of new drug candidates.
The synthesis of conjugates, where the pyrrolidine moiety is attached to another molecular entity such as a peptide, a sugar, or a fluorescent probe, can be readily achieved through the versatile reactivity of the carboxylic acid group. Standard bioconjugation techniques, often involving amide bond formation, can be applied to link this compound to a wide range of other molecules, thereby creating novel hybrid structures with potentially unique properties.
Stereochemical Investigations of 1 Ethylpyrrolidine 3 Carboxylic Acid
Analysis of Enantiomers and Diastereomers of 1-Ethylpyrrolidine-3-carboxylic Acid
Due to the presence of two stereogenic centers, this compound can exist as four distinct stereoisomers. These consist of two pairs of enantiomers. The relationship between pairs that are not mirror images of each other is diastereomeric. The four stereoisomers are (3R,4S), (3S,4R), (3R,4R), and (3S,4S).
The cis and trans relationship between the ethyl group at the C4 position and the carboxylic acid group at the C3 position defines the diastereomers. The (3R,4S) and (3S,4R) isomers are the cis diastereomers, where the substituents are on the same side of the pyrrolidine (B122466) ring. The (3R,4R) and (3S,4S) isomers are the trans diastereomers, with the substituents on opposite sides. Each of these diastereomers is a racemic mixture of two enantiomers. For instance, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is the enantiomer of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid. nih.gov
The synthesis of specific stereoisomers of related 4-alkyl-pyrrolidine-3-carboxylic acids has been achieved with high levels of stereoselectivity. researchgate.net These synthetic strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemical outcome of the reactions, allowing for the preparation of individual enantiomers and diastereomers for further study. researchgate.net The characterization and assignment of the absolute configuration of these stereoisomers are typically accomplished using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography of the final compounds or their derivatives. researchgate.net
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
| (3R,4S) | Enantiomer of (3S,4R) |
| (3S,4R) | Enantiomer of (3R,4S) |
| (3R,4R) | Enantiomer of (3S,4S) |
| (3S,4S) | Enantiomer of (3R,4R) |
| (3R,4S) and (3R,4R) | Diastereomers |
| (3R,4S) and (3S,4S) | Diastereomers |
| (3S,4R) and (3R,4R) | Diastereomers |
| (3S,4R) and (3S,4S) | Diastereomers |
Elucidation of the Role of Stereochemistry in Molecular Interactions
The specific three-dimensional arrangement of the ethyl and carboxylic acid groups on the pyrrolidine ring is critical for how this compound and its derivatives interact with biological targets. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. bldpharm.com
For analogs of pyrrolidine-3-carboxylic acid, stereochemistry has been shown to be a determining factor in their biological activity. For example, in a series of related γ-amino acids, the (S)-isomer was found to be inactive at its target receptor, highlighting the strict stereochemical requirements for molecular recognition. researchgate.net Similarly, studies on other pyrrolidine derivatives have demonstrated that only specific stereoisomers possess the desired biological effect. bldpharm.com
The differential activity of stereoisomers arises from their distinct binding affinities to chiral biological macromolecules like proteins and nucleic acids. The precise spatial orientation of functional groups allows for optimal interactions—such as hydrogen bonding, ionic interactions, and hydrophobic interactions—with the binding site of a receptor or the active site of an enzyme. An enantiomer or diastereomer with a different spatial arrangement may not be able to establish these key interactions, leading to reduced or no biological activity. In some cases, an alternative stereoisomer may even interact with a different biological target, leading to off-target effects.
Chiral Resolution Techniques for this compound and Related Compounds
Given the importance of obtaining stereochemically pure compounds for biological evaluation, the separation of racemic mixtures of this compound and its analogs is a crucial step. Several chiral resolution techniques can be employed for this purpose.
One common strategy for the resolution of chiral carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Another powerful technique is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) are designed to interact differently with the enantiomers of a racemic mixture, leading to different retention times and, thus, their separation. For carboxylic acids, derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral HPLC column. nih.gov
A reported method for the chiral resolution of a related artificial glutamate (B1630785) analog involved the esterification of the racemic carboxylic acid intermediate with L-(-)-menthol, a chiral alcohol. beilstein-journals.org The resulting diastereomeric esters were then successfully separated using preparative HPLC with a chiral column. beilstein-journals.org This approach highlights a viable strategy that could be adapted for the resolution of this compound.
Enzymatic resolution is another increasingly utilized method. Enzymes are inherently chiral and can exhibit high enantioselectivity in their reactions. For example, lipases can be used to selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture of a carboxylic acid or its ester, allowing for the separation of the unreacted enantiomer from the product.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular structure, connectivity, and chemical environment of atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons.
For 1-Ethylpyrrolidine-3-carboxylic acid, a predicted ¹H NMR spectrum in D₂O serves as a valuable tool for structural confirmation. The expected chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. The structure and atom numbering for interpretation are shown below:
Ethyl Group Protons:
The methyl protons (CH₃) of the ethyl group are expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons.
The methylene protons (CH₂) of the ethyl group will appear as a quartet, resulting from coupling with the three methyl protons.
Pyrrolidine (B122466) Ring Protons:
The protons on the pyrrolidine ring (C2-H, C3-H, C4-H, C5-H) exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The electron-withdrawing effect of the nitrogen atom and the carboxylic acid group influences their chemical shifts, typically causing them to appear downfield.
Carboxylic Acid Proton:
The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm. nih.govsigmaaldrich.com In a D₂O solvent, this proton will exchange with deuterium, causing the signal to disappear from the spectrum.
A summary of predicted ¹H NMR spectral data is presented in the interactive table below.
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | ~10-12 | Broad Singlet | Signal disappears in D₂O. nih.govsigmaaldrich.com |
| Pyrrolidine Ring Protons (C2, C3, C4, C5) | ~2.0 - 3.5 | Multiplets | Complex splitting due to coupling and diastereotopicity. |
| N-CH₂-CH₃ | ~2.5 - 3.0 | Quartet | Coupled to the adjacent methyl group. |
| N-CH₂-CH₃ | ~1.1 - 1.3 | Triplet | Coupled to the adjacent methylene group. |
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
The expected ¹³C NMR chemical shifts are summarized in the interactive table below.
| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |
|---|---|---|
| -COOH | 175 - 185 | Carbonyl carbon, highly deshielded. libretexts.orgpressbooks.pub |
| C2, C5 (Pyrrolidine) | 50 - 60 | Carbons adjacent to the tertiary amine nitrogen. |
| N-CH₂-CH₃ | 45 - 55 | Methylene carbon of the ethyl group, adjacent to nitrogen. |
| C3 (Pyrrolidine) | 40 - 50 | Methine carbon bearing the carboxylic acid group. |
| C4 (Pyrrolidine) | 25 - 35 | Methylene carbon of the pyrrolidine ring. |
| N-CH₂-CH₃ | 10 - 15 | Methyl carbon of the ethyl group. |
Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the methyl and methylene protons of the N-ethyl group. It would also reveal the complex coupling network among the protons on the pyrrolidine ring, helping to trace the proton-proton connections from C2 through C5.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra. For example, the triplet signal around 1.2 ppm would correlate with the carbon signal around 13 ppm, confirming their assignment to the ethyl group's methyl moiety.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, like the carbonyl carbon, are absent in DEPT spectra. This would help to unambiguously identify the C3 methine, the C2, C4, and C5 methylene carbons, and the ethyl group's CH₂ and CH₃ carbons.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups.
FT-IR spectroscopy is highly effective for identifying the functional groups within a molecule. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid group.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. sigmaaldrich.comhmdb.ca This broadness is a key identifying feature.
C-H Stretch: Sharper peaks corresponding to the C-H stretching of the alkyl portions (pyrrolidine ring and ethyl group) would be superimposed on the broad O-H band, typically appearing between 2850 and 3000 cm⁻¹. hmdb.ca
C=O Stretch: A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected between 1700 and 1760 cm⁻¹. pressbooks.pubhmdb.ca Its exact position can be influenced by hydrogen bonding.
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region, while O-H bending vibrations typically appear as broad bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. hmdb.ca
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad |
| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium, Sharp |
| Carbonyl (C=O) | Stretching | 1700 - 1760 | Strong, Sharp |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |
| Carboxylic Acid (O-H) | Bending | 910 - 950 | Medium, Broad |
FT-Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.
For this compound, the Raman spectrum would provide additional structural information:
C-C and C-N Stretching: The stretching vibrations of the pyrrolidine ring's carbon-carbon and carbon-nitrogen bonds would be expected to produce distinct signals in the Raman spectrum.
C-H Stretching: The C-H stretching region (2800-3000 cm⁻¹) would show strong, sharp peaks, often with better resolution than in the IR spectrum due to the absence of the broad O-H interference.
Carbonyl (C=O) Stretch: The carbonyl group also gives a Raman signal, though it is typically weaker than in the IR spectrum. In carboxylic acids, the C=O Raman band is often observed at a lower frequency (e.g., <1670 cm⁻¹) due to polymerization. chemicalbook.com
Skeletal Vibrations: The low-frequency region of the Raman spectrum would contain information about the skeletal vibrations of the entire molecule, providing a unique fingerprint.
A comparative study of both IR and Raman spectra is valuable, as their combined data offers a more complete picture of the molecule's vibrational modes. rsc.org
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, elucidating its structure, and assessing its purity.
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C7H13NO2, the theoretical exact mass can be calculated. An HRMS analysis, typically using a technique like electrospray ionization (ESI), would be expected to yield a protonated molecule, [M+H]+. The high accuracy of the mass measurement allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Elemental Composition |
| [M+H]+ | 144.10190 | 144.1021 | 1.4 | C7H14NO2+ |
| [M+Na]+ | 166.08385 | 166.0840 | 0.9 | C7H13NNaO2+ |
This table presents hypothetical HRMS data for this compound, illustrating the expected high accuracy of the technique.
Electron ionization mass spectrometry (EI-MS) is a "hard" ionization technique that results in the fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation. For this compound, the molecular ion (M+) may be observed, but significant fragmentation is expected. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the ethyl group, and fragmentation of the pyrrolidine ring. The analysis of these fragment ions provides valuable structural information. nih.govchromforum.orgresearchgate.net
Expected Fragmentation Patterns in EI-MS of this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 143 | [M]+• | Molecular Ion |
| 98 | [M - COOH]+ | Loss of the carboxylic acid group |
| 114 | [M - C2H5]+ | Loss of the ethyl group |
| 84 | Fragmentation of the pyrrolidine ring | Characteristic of the heterocyclic core |
This table outlines the plausible fragmentation patterns for this compound under EI-MS conditions, based on general fragmentation rules for similar compounds.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Chromatographic Methods for Separation and Purity Determination
Chromatography is a laboratory technique for the separation of a mixture. It is widely used for the purification of compounds and for the assessment of their purity.
High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC would be a common method for purity assessment. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Since this compound is a polar compound, it would have a relatively short retention time on a standard C18 column. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector, although the carboxyl group itself is a weak chromophore. nih.gov Derivatization with a UV-active compound can be employed to enhance detection sensitivity. psu.eduresearchgate.net HPLC can be used both analytically to determine the purity of a sample and preparatively to isolate the pure compound from a mixture.
Typical HPLC Parameters for the Analysis of Pyrrolidine Carboxylic Acids:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or after derivatization |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This table provides a general set of starting conditions for the HPLC analysis of a compound like this compound.
Since this compound is a chiral compound, it can exist as two enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. This is crucial for applications where one enantiomer may have different biological activity than the other. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral carboxylic acids. researchgate.net The mobile phase in chiral HPLC is often a mixture of a nonpolar solvent like hexane (B92381) and a polar solvent like isopropanol (B130326) or ethanol. nih.gov The enantiomeric purity of a sample can be determined by integrating the peak areas of the two enantiomers.
Strategies for Chiral HPLC Separation of Carboxylic Acids:
| Chiral Stationary Phase (CSP) Type | Common Mobile Phase | Interaction Mechanism |
| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol with an acidic or basic modifier | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polymer |
| Macrocyclic glycopeptides (e.g., Chirobiotic T) | Polar organic or reversed-phase | Inclusion complexation, hydrogen bonding, and ionic interactions |
This table summarizes common approaches for the chiral separation of carboxylic acids by HPLC, which would be applicable to this compound.
Computational Chemistry and Mechanistic Elucidation Studies
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ hybrid functionals, such as B3LYP, in combination with a suitable basis set like 6-31G(d,p) for such analyses. nih.govniscpr.res.in
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. mdpi.com For 1-Ethylpyrrolidine-3-carboxylic acid, this would involve identifying the most stable conformations of the pyrrolidine (B122466) ring and the orientation of the ethyl and carboxylic acid substituents. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.
| Parameter | Value |
|---|---|
| C-N Bond Length (pyrrolidine) | ~1.47 Å |
| C-C Bond Length (pyrrolidine) | ~1.54 Å |
| C=O Bond Length (carboxylic acid) | ~1.21 Å |
| C-O Bond Length (carboxylic acid) | ~1.35 Å |
| N-C (ethyl) Bond Length | ~1.48 Å |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions. ajchem-a.comschrodinger.com A smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO would likely be localized on the lone pair of the nitrogen atom and the oxygen atoms of the carboxylic acid, while the LUMO would be centered on the carbonyl group of the carboxylic acid.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT calculation.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.orgnumberanalytics.com It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). avogadro.ccyoutube.com In an MEP map of this compound, the oxygen atoms of the carboxylic acid would exhibit a negative potential (typically colored red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the regions around the nitrogen's ethyl group would show a positive potential (typically colored blue), highlighting them as sites for nucleophilic interaction.
To understand the mechanism of a chemical reaction, a potential energy surface (PES) scan can be performed. This involves calculating the energy of the molecule as a specific bond is stretched or an angle is changed, allowing for the identification of transition states and the determination of activation energies. For reactions involving this compound, such as its synthesis or degradation, PES scans can elucidate the most likely reaction pathways. rsc.orgresearchgate.netnih.gov
Molecular Modeling and Simulation Studies
Beyond static DFT calculations, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations can model the molecule's movement and interactions with its environment, such as a solvent, which is crucial for understanding its behavior in a realistic setting.
Molecular Docking for Receptor and Enzyme Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its potential to interact with various biological targets, such as enzymes and receptors.
While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its binding modes. The process involves preparing a 3D structure of the ligand (this compound) and the target protein. Docking algorithms then explore various conformational and rotational possibilities of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity.
A typical output from a molecular docking study would include the binding energy (or docking score) and the predicted binding pose, illustrating the specific interactions between the ligand and the protein.
Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.5 |
| Interacting Residues | LYS76, GLU91, LEU132 |
| Types of Interactions | Hydrogen bond, Hydrophobic |
Note: This data is illustrative and based on typical docking results for similar small molecules.
Dynamics Simulations for Conformational Behavior
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. frontiersin.orgnih.gov An MD simulation of this compound, either in a solvent or within a biological environment like a lipid bilayer, can reveal its stable conformations and how it interacts with its surroundings.
The simulation would typically start with an initial 3D structure of the molecule. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a period of time, often in the nanosecond to microsecond range. nih.gov
Analysis of the MD trajectory can provide insights into:
Conformational Flexibility: The pyrrolidine ring can adopt different puckered conformations (e.g., envelope or twist). MD simulations can determine the most populated conformations and the energy barriers between them.
Solvation: How the molecule interacts with water molecules. The carboxylic acid group is expected to form strong hydrogen bonds with water, while the ethyl group will have a more hydrophobic character.
Interaction with Membranes: If relevant, simulations can model how this compound partitions into and behaves within a cell membrane.
MD simulations are computationally intensive but offer a powerful way to understand the dynamic nature of molecular interactions that are often missed by static methods like docking. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradation and Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as biodegradability or reactivity. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined properties for a set of compounds.
For this compound, a QSAR model for biodegradation could predict its persistence in the environment. europa.eu Biodegradation is a complex process influenced by various molecular properties. nih.gov QSAR models for ready biodegradability often use descriptors such as molecular weight, logP (lipophilicity), and the presence of specific functional groups. uci.edu Carboxylic acids and their esters are generally found to be more easily biodegradable than their corresponding hydrocarbon counterparts. nih.gov
Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Model for Biodegradability
| Descriptor | Description | Predicted Value for this compound |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 143.18 g/mol nih.gov |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | -2.0 (Computed) nih.gov |
| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | 2 |
| Number of Hydrogen Bond Acceptors | The number of N and O atoms. | 3 |
Based on these descriptors, a QSAR model could classify this compound as likely to be readily biodegradable.
Similarly, QSAR models can predict the reactivity of a compound. For carboxylic acid derivatives, reactivity is often related to the electrophilicity of the carbonyl carbon and the nature of the leaving group in substitution reactions. libretexts.orglibretexts.org
Analysis of Intermolecular and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.
By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which appear as red spots. These spots highlight important interactions such as hydrogen bonds and other close contacts.
For a related compound, 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate, Hirshfeld surface analysis revealed that the dominant interactions were H···H (55.7%) and O···H (37.0%) contacts. nih.gov For this compound, a similar analysis would likely show a significant contribution from O···H contacts due to the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor.
The analysis also generates a 2D fingerprint plot, which summarizes the intermolecular contacts. The distribution and shape of the points on this plot provide a quantitative measure of the different types of interactions present in the crystal packing.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Predicted Contribution (%) |
| O···H / H···O | ~40-50% |
| H···H | ~30-40% |
| C···H / H···C | ~10-15% |
| Other | <5% |
Note: This data is an estimation based on the functional groups present and data from similar molecules. nih.gov
Computational Drug-likeness Assessments and Reactivity Parameters
Computational methods are widely used in the early stages of drug discovery to assess the "drug-likeness" of a molecule. eijppr.com These assessments are often based on empirical rules and the calculation of various physicochemical properties.
One of the most well-known sets of rules is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria.
Table 4: Lipinski's Rule of Five Assessment for this compound
| Rule | Guideline | Value for this compound | Compliance |
| Molecular Weight | ≤ 500 Da | 143.18 g/mol nih.gov | Yes |
| LogP | ≤ 5 | -2.0 nih.gov | Yes |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |
This compound adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for a potential drug candidate. Other drug-likeness filters, such as the Veber rule (related to rotatable bonds and polar surface area), would also likely be passed.
Reactivity parameters can also be calculated using computational methods, such as Density Functional Theory (DFT). These parameters include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl group would be expected to have a negative electrostatic potential.
These computational assessments provide a valuable initial screening of the compound's potential as a drug and its likely chemical behavior.
Biological Activity Research of 1 Ethylpyrrolidine 3 Carboxylic Acid and Its Analogs Mechanistic and Tool Oriented
Investigations into Enzyme Inhibition Mechanisms
While direct studies on 1-Ethylpyrrolidine-3-carboxylic acid as an enzyme inhibitor are not extensively documented in publicly available research, the broader class of pyrrolidine-3-carboxylic acid analogs has been investigated for inhibitory effects against various enzymes. These studies provide insight into the potential mechanisms by which this structural scaffold can interact with enzyme active sites.
One area of research has focused on the inhibition of glycosidases. For instance, synthetic pyrrolidine (B122466) analogues of Pochonicine have been evaluated for their ability to inhibit β-N-acetylhexosaminidases (β-HexNAcases). In these studies, the stereochemistry of the pyrrolidine ring and the nature of the substituent on the nitrogen atom were found to be critical for potent inhibition. Certain configurations of N-acetylamino pyrrolidine analogues demonstrated significant inhibitory activity against β-HexNAcases from various sources, including bovine liver and Jack bean. mdpi.com The data suggests that the pyrrolidine core acts as a mimic of the natural substrate's sugar ring, allowing it to bind to the enzyme's active site.
Another study identified a pyrrolidine analogue that binds to and inhibits the kinase activity of both non-phosphorylated and phosphorylated Extracellular signal-regulated kinase 2 (ERK2). researchgate.net X-ray co-crystallography revealed that the binding of the inhibitor induces a conformational change in the enzyme, creating a new binding pocket. researchgate.net This represents a novel mechanism for achieving high-affinity, selective inhibition of protein kinases. researchgate.net
The inhibitory activities of selected pyrrolidine analogues are summarized in the table below.
| Compound Class | Target Enzyme | Key Findings |
| Pochonicine Analogs | β-N-acetylhexosaminidases (β-HexNAcases) | Potent inhibition observed, with activity dependent on the stereochemistry of the pyrrolidine ring and the N-acetylamino group. mdpi.com |
| Pyrrolidine Analog 1 | ERK2 Kinase | Binds to both non-phosphorylated and phosphorylated ERK2, inhibiting kinase activity. researchgate.net |
| Pyrrolidine Analog 4 | ERK1/2 Kinase | A potent and highly selective inhibitor that inhibits phosphorylation of the ERK substrate p90RSK. researchgate.net |
These findings underscore the versatility of the pyrrolidine-3-carboxylic acid scaffold in designing enzyme inhibitors. The mechanism of action often involves competitive binding at the active site, sometimes inducing conformational changes that lock the enzyme in an inactive state.
Studies on Receptor Binding Affinities and Modulation Effects
The pyrrolidine-3-carboxylic acid skeleton is a key component in a class of potent endothelin (ET) receptor antagonists. Research has extensively explored how modifications to this scaffold influence binding affinities for the endothelin A (ETA) and endothelin B (ETB) receptor subtypes.
Initial discoveries identified 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivatives as highly potent and selective ETA antagonists. For example, the compound ABT-627 (Atrasentan) binds to the ETA receptor with a high affinity, reflected by a low Ki value of 0.034 nM, and demonstrates a 2000-fold selectivity for ETA over the ETB receptor. nih.gov
Structure-activity relationship (SAR) studies have been crucial in modulating the binding affinity and selectivity of these compounds. Key findings from these studies include:
N-Substituent: Replacing the N,N-dialkylacetamide side chain of an ETA-selective antagonist with an N,S-dialkylsulfonamidoethyl group can introduce substantial ETB affinity, leading to mixed ETA/ETB antagonists. nih.gov
2-Position Substituent: Replacing an aryl group at the 2-position with an alkyl group, such as an n-pentyl group, can decrease ETA affinity but significantly increase the ETB/ETA activity ratio. nih.gov
Side Chain Modifications: Replacing the dibutylaminoacetamide group with a diphenylmethylaminoacetamide group can completely reverse receptor specificity from ETA-selective to ETB-selective. nih.gov
These modulation effects are quantified by their binding affinities, as shown in the table below.
| Compound | Modification from Parent Scaffold | ETA Receptor Affinity (Ki, nM) | ETB Receptor Affinity (Ki, nM) | Selectivity |
| Atrasentan (ABT-627) | 2,4-diaryl substituted | 0.034 | ~68 | ~2000-fold for ETA nih.gov |
| A-216546 | Non-aryl substituent at 2-position | 0.46 | 13000 | >28000-fold for ETA nih.gov |
| A-308165 | Diphenylmethylaminoacetamide side chain | High | Low | >27000-fold for ETB nih.gov |
These studies demonstrate that the pyrrolidine-3-carboxylic acid core is a highly adaptable scaffold for developing receptor-specific ligands. By systematically modifying the substituents at various positions, researchers can fine-tune the binding affinities and achieve desired selectivity profiles for different receptor subtypes.
Research into Antagonist Activity for Specific Receptor Systems (e.g., Endothelin Receptors, Opioid Receptors)
Building on the receptor binding affinity studies, extensive research has confirmed the antagonist activity of this compound analogs, particularly within the endothelin receptor system. The endothelin axis is involved in vasoconstriction and cell proliferation, and its dysregulation is implicated in various diseases, making endothelin receptor antagonists valuable research tools and potential therapeutics. mdpi.com
Endothelin Receptor Antagonists: The pyrrolidine-3-carboxylic acid framework has been instrumental in the development of both selective and mixed endothelin receptor antagonists.
ETA Selective Antagonists: Compounds like Atrasentan, a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivative, have been identified as potent and highly selective ETA antagonists. nih.gov Further optimization, by replacing an aryl group with non-aryl substituents, led to the discovery of antagonists like A-216546 with even greater selectivity for the ETA receptor over the ETB receptor. nih.gov
ETB Selective Antagonists: A remarkable reversal of selectivity was achieved by modifying the side chain of the pyrrolidine core. Replacing the dibutylaminoacetamide group of an ETA-selective antagonist with a diphenylmethylaminoacetamide group resulted in compounds with high affinity and selectivity for the ETB receptor. nih.gov Further modifications, such as ortho-alkylation of the phenyl rings in the side chain, enhanced ETB affinity and the ETA/ETB activity ratio. nih.gov
Mixed ETA/ETB Antagonists: Balanced antagonist profiles have been achieved by replacing the N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group. This modification retains ETA affinity while significantly increasing ETB affinity, resulting in compounds with sub-nanomolar affinities for both receptor subtypes. nih.gov
Opioid Receptor Systems: While the research on endothelin receptor antagonism is well-established for this class of compounds, their activity at opioid receptors is less characterized. Opioid receptors are critical in pain modulation, and the development of novel antagonists is an active area of research. wikipedia.orgescholarship.org The core structure of opioid ligands often includes a basic amine that interacts with an aspartate residue in the receptor binding site. escholarship.org The pyrrolidine nitrogen of this compound could potentially serve this function, suggesting that its derivatives could be explored for opioid receptor antagonist activity. However, specific studies detailing such activity for this compound or its close analogs are not prominent in the current scientific literature.
Exploration of Antimicrobial and Antioxidative Activities in Research Models
The potential of the pyrrolidine scaffold in developing new therapeutic agents extends to antimicrobial and antioxidative applications.
Antimicrobial Activity: Several studies have investigated the antimicrobial properties of various derivatives of pyrrolidine-3-carboxylic acid. For instance, a series of novel 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids were synthesized and evaluated for their antimicrobial effects. osi.lv Within this series, specific compounds, namely 1-(6-Nitrobenzo[d]thiazol-2-yl)- and 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acids, demonstrated bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. osi.lv
In another study, structural analogues of a beta-lactam antibiotic incorporating a pyrrolidine-3-yl thio moiety were synthesized. plos.org While most of the synthesized compounds showed antimicrobial activity comparable to or lower than the parent drug, two of the analogues exhibited stronger antibacterial effects. plos.org Furthermore, 2-pyrrolidone-5-carboxylic acid, a related compound, has been shown to inhibit the growth of various spoilage bacteria. nih.gov
Antioxidative Activity: The investigation into the antioxidative properties of this compound and its direct analogs is an emerging area. Generally, the antioxidant potential of pyrrolidine-containing compounds is an area of interest. The pyrrolidine ring is a feature of the antioxidant amino acid proline, and synthetic pyrrolidine derivatives are being explored for their ability to scavenge free radicals and protect against oxidative stress. However, detailed studies quantifying the antioxidative activity of this compound itself are not widely available.
Evaluation of Anti-proliferative Activity in Cellular Research Systems
The pyrrolidine-3-carboxylic acid scaffold has been explored for its potential in developing anti-proliferative agents for cancer research. The metabolic pathways involving proline, a natural pyrrolidine carboxylic acid, are increasingly recognized as important for cancer cell proliferation and survival, making synthetic analogs attractive for investigation. nih.gov
Studies on derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been conducted to evaluate their anti-proliferative activity against various human cancer cell lines. nih.gov The results of these in vitro screenings are compared to standard chemotherapeutic agents like Cisplatin to determine their efficacy and selectivity. nih.gov
In a separate line of research, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The study found that the incorporation of certain heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure significantly enhanced the anti-proliferative activity. mdpi.com Some of these derivatives showed higher potency than the reference drug cytarabine (B982) in reducing the viability of the cancer cells. mdpi.com
The table below summarizes the findings from studies on related compounds.
| Compound Class | Cell Line(s) | Findings |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Various human cancer cell lines | Evaluated for anti-proliferative activity with comparisons to Cisplatin. nih.gov |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Certain azole derivatives showed enhanced anticancer activity, reducing cell viability to 28.0-29.6%. mdpi.com |
These studies indicate that the pyrrolidine-3-carboxylic acid framework is a promising scaffold for the design of novel anti-proliferative agents. The mechanism of action is thought to be related to the inhibition of key cellular processes required for cancer cell growth and survival.
Application as Biochemical Probes for Studying Metabolic Pathways and Enzyme Interactions
The structural similarity of this compound to the amino acid proline suggests its potential utility as a biochemical probe. Proline and its metabolic pathways are integral to various cellular functions, and dysregulation of these pathways has been linked to diseases such as cancer. nih.gov Synthetic analogs of proline can be used as tools to investigate these pathways and the enzymes involved.
While specific applications of this compound as a biochemical probe are not extensively detailed in the literature, the general principles for using such molecules in research are well-established. As competitive antagonists for ionotropic glutamate (B1630785) receptors, various proline analogs serve as valuable tool compounds for studying the central nervous system. nih.gov These antagonists can help to elucidate the roles of different receptor subtypes in health and disease. nih.gov
The development of potent and selective enzyme inhibitors from the pyrrolidine scaffold, as discussed in section 7.1, also highlights their use as biochemical probes. Such inhibitors can be used to study the function of a specific enzyme within a complex biological system, helping to validate it as a potential drug target. The ability to create both ETA and ETB selective antagonists from the pyrrolidine-3-carboxylic acid core allows researchers to probe the distinct physiological and pathological roles of these two receptor subtypes.
Research on the Preparation of Specific Enzyme Inhibitors (e.g., JAK Inhibitors)
A significant area of research involving this compound analogs is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune and inflammatory responses. nih.gov Inhibitors of JAKs have emerged as an important class of drugs for treating autoimmune diseases like rheumatoid arthritis. nih.gov
Specifically, (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, a protected form of a stereoisomer of this compound, has been identified as a key intermediate in the synthesis of certain JAK inhibitors. fda.govpharmaffiliates.com This pyrrolidine derivative serves as a crucial building block for constructing the core structures of these complex inhibitor molecules.
The pyrrolidine moiety is incorporated into the final inhibitor structure, often forming part of a larger heterocyclic system such as a pyrrolopyridazine. nih.govresearchgate.net The rationale for using this particular scaffold lies in its ability to present the necessary pharmacophoric elements in the correct spatial orientation to bind effectively to the ATP-binding site of the JAK enzyme. The ethyl group at the 4-position of the pyrrolidine ring can provide beneficial interactions within a hydrophobic pocket of the enzyme's active site, contributing to the potency and selectivity of the inhibitor.
The development of selective JAK3 inhibitors is of particular interest, as JAK3 is primarily expressed in hematopoietic cells and plays a key role in immune function. A rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold has been used to discover a new class of JAK inhibitors. researchgate.net The synthesis of these inhibitors often involves multi-step sequences where the stereochemically defined pyrrolidine-3-carboxylic acid derivative is introduced early in the process to establish the correct chirality in the final product.
Applications in Advanced Materials Science and Agrochemical Research
Utilization as Precursors for Chiral Materials Development
The development of advanced materials with specific chiral properties is a frontier in materials science, with applications ranging from enantioselective separations to optics. Chiral pyrrolidines are recognized as fundamental building blocks in this endeavor due to their rigid, stereochemically defined structures. unibo.itmdpi.com
1-Ethylpyrrolidine-3-carboxylic acid serves as a valuable precursor, or synthon, for constructing larger chiral molecules and polymers. Its key attributes include:
Inherent Chirality: The stereocenter at the third carbon of the pyrrolidine (B122466) ring allows for the synthesis of enantiomerically pure materials. This is crucial for applications that depend on specific three-dimensional arrangements of molecules.
Reactive Functional Groups: The carboxylic acid and the tertiary amine (once the nitrogen is deprotonated or involved in bonding) provide two distinct points for chemical modification. This bifunctionality allows it to be incorporated into polymer chains or attached to solid supports.
Structural Influence of the N-Ethyl Group: The ethyl group on the nitrogen atom influences the compound's solubility, reactivity, and the steric environment it creates. This can be exploited to fine-tune the physical and chemical properties of the resulting chiral materials, such as their thermal stability, solubility in different solvents, and their specific interactions with other chiral molecules.
Research into chiral polymers and metal-organic frameworks (MOFs) often utilizes building blocks with well-defined stereochemistry to induce chirality in the bulk material. By polymerizing derivatives of this compound or using it as a chiral ligand in MOF synthesis, materials with tailored chiral pores or surfaces can be created for applications in enantioselective adsorption or catalysis.
Integration into Agrochemical Formulations and Active Ingredient Discovery
The pyrrolidine ring is a common structural motif in biologically active compounds, including those developed for agricultural use. Pyrrolidine derivatives have been investigated for various applications, including as herbicides and plant growth regulators. The synthesis of novel pyrrolidine-3-carboxylic acid derivatives is an active area of research for identifying new agrochemical candidates. google.comcore.ac.ukrsc.org
The potential role of this compound in this field stems from its utility as a scaffold for creating new active ingredients. Key considerations include:
Scaffold for Diversity-Oriented Synthesis: The compound can be used as a starting point to generate a library of more complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups, while the pyrrolidine ring can be further substituted.
Stereochemistry and Biological Activity: The stereochemistry of a molecule can have a profound impact on its biological activity. The use of a specific enantiomer of this compound can lead to the development of more potent and selective agrochemicals, potentially reducing the required application rates and minimizing off-target effects.
While specific commercial agrochemicals based on this exact compound are not widely documented, its structural class remains a promising area for the discovery of new and effective crop protection agents.
Development as Ligands for Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis, the process of using small amounts of a chiral catalyst to produce large quantities of a chiral product, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The pyrrolidine scaffold, famously represented by the amino acid proline, is one of the most successful and widely used frameworks for designing chiral ligands and organocatalysts. unibo.itmdpi.com
This compound is a prime candidate for the development of novel chiral ligands. The carboxylic acid group can coordinate directly to a metal center or be readily modified to introduce other donor atoms (like phosphorus or sulfur), creating powerful bidentate or tridentate ligands. researchgate.net The nitrogen atom within the ring also serves as a potential coordination site.
The N-ethyl group plays a critical role in defining the steric environment of the catalytic pocket. By influencing how a substrate approaches the metal center, this group can directly impact the enantioselectivity of the reaction, favoring the formation of one enantiomer over the other.
| Ligand Structural Feature | Potential Role of this compound | Impact on Catalysis |
|---|---|---|
| Chiral Backbone | Provides a rigid, stereochemically defined pyrrolidine scaffold. | Induces asymmetry in the catalytic transformation, leading to high enantioselectivity. |
| Coordinating Group | The carboxylic acid at the C3 position can act as a coordinating group for a metal catalyst. | Forms a stable metal-ligand complex, which is the active catalyst. |
| Steric Director | The N-ethyl group provides steric bulk that can influence the orientation of the substrate. | Enhances stereochemical control by creating a well-defined chiral environment around the active site. |
| Tunability | The carboxylic acid can be easily converted to other functional groups (amides, esters) to create a family of related ligands. | Allows for the fine-tuning of the ligand's electronic and steric properties to optimize catalyst performance for a specific reaction. |
Role in the Synthesis of Specialty Chemicals
Specialty chemicals are a class of high-value products produced in lower volumes for specific, performance-enhancing applications. They include pharmaceutical intermediates, electronic chemicals, and advanced polymers. The versatility of the this compound structure makes it a useful intermediate in the synthesis of such high-value molecules. google.com
Its bifunctional nature allows it to be incorporated into a wide range of more complex structures. For instance:
In Pharmaceutical Synthesis: As a chiral building block, it can be used to construct the core of a complex drug molecule where the specific stereochemistry of the pyrrolidine ring is essential for its therapeutic effect.
In Polymer Chemistry: It can be used as a monomer or a chiral additive in the synthesis of specialty polymers, imparting unique properties such as improved thermal stability or specific optical activity.
As a Resolving Agent: The carboxylic acid can form diastereomeric salts with racemic amines, allowing for the separation of enantiomers on an industrial scale.
The synthesis of various substituted pyrrolidine-3-carboxylic acids is actively pursued for their potential as intermediates in the preparation of pharmaceutically active compounds. google.com The N-ethyl variant represents one of many possible derivatives that can be tailored to meet the specific structural requirements of a target specialty chemical.
Future Research Directions and Unexplored Avenues for 1 Ethylpyrrolidine 3 Carboxylic Acid
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of novel synthetic routes is paramount for the future exploration of 1-Ethylpyrrolidine-3-carboxylic acid. Current research into related pyrrolidine-3-carboxylic acid derivatives has highlighted several promising strategies that could be adapted to enhance the efficiency and sustainability of its production.
Organocatalytic enantioselective Michael addition reactions have emerged as a powerful tool for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org This method offers a short and simple two-step pathway using readily available starting materials under low-temperature conditions, which aligns with the principles of green chemistry. rsc.orgoist.jp Another innovative approach involves a C(sp³)-H activation strategy, which has proven to be a highly efficient and enantioselective method for creating complex pyrrolidine (B122466) analogs. nih.gov This strategy allows for the direct functionalization of C-H bonds, minimizing the need for pre-functionalized substrates and reducing waste. nih.gov
Further research could focus on applying these modern synthetic methods to the specific synthesis of this compound, potentially leading to more cost-effective and environmentally benign production processes.
| Synthetic Strategy | Key Advantages | Potential for Sustainability |
| Organocatalytic Michael Addition | High stereoselectivity, mild reaction conditions, simple two-step process. rsc.orgoist.jp | Utilizes market-accessible starting materials and low temperatures, reducing energy consumption. oist.jp |
| C(sp³)-H Activation | High efficiency, full enantiocontrol, direct functionalization of C-H bonds. nih.gov | Reduces the number of synthetic steps and the generation of chemical waste. |
| 1,3-Dipolar Cycloaddition | Stereospecific synthesis of highly substituted pyrrolidines. researchgate.net | Can be performed as a three-component reaction, increasing atom economy. researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational modeling is an indispensable tool in modern chemical research, offering predictive insights into molecular properties and interactions, thereby guiding experimental work. For this compound, advanced computational approaches can illuminate its potential biological activities and physicochemical properties.
Machine learning algorithms, such as Decision Tree and Random Forest models, are increasingly used to build predictive models for the toxicity and other properties of carboxylic acids based on molecular descriptors like logP, pKa, and dipole moment. researchgate.netunisza.edu.my Applying these in silico models to this compound could provide early-stage predictions of its ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profile, which is crucial in drug discovery. researchgate.net
Furthermore, molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can be employed to model the interaction of this compound with potential biological targets. nih.govnih.gov Such simulations can help identify key structural features responsible for binding affinity and selectivity, guiding the design of more potent and specific analogs. nih.gov These computational studies can accelerate the research process by prioritizing compounds for synthesis and biological evaluation. nih.gov
Identification of Novel Biological Targets and Mechanistic Pathways
The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds, suggesting that this compound may interact with various biological targets. nih.govresearchgate.netresearchgate.net A key area for future research is the systematic screening of this compound against a wide range of enzymes, receptors, and ion channels to identify novel biological activities.
Derivatives of pyrrolidine-3-carboxylic acid have been identified as potent endothelin receptor-A antagonists and as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA receptors. nih.govnih.gov These findings suggest that this compound could be investigated for similar activities, which are relevant to cardiovascular diseases and neurological disorders, respectively. nih.govnih.gov
Additionally, related 5-oxopyrrolidine-3-carboxylic acid analogs have been synthesized and evaluated as potential antibacterial agents, showing moderate to good activity against microbes like Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov This precedent warrants the investigation of this compound for antimicrobial properties. Future studies should not only focus on identifying these targets but also on elucidating the specific mechanistic pathways through which the compound exerts its effects.
| Potential Biological Target Class | Therapeutic Area | Rationale Based on Related Compounds |
| Endothelin Receptors | Cardiovascular Disease | Pyrrolidine-3-carboxylic acids have been discovered as potent and selective ETA antagonists. nih.gov |
| Ionotropic Glutamate Receptors | Neurological Disorders | Analogs have shown high potency and selectivity as NMDA receptor antagonists. nih.gov |
| Bacterial Enzymes/Targets | Infectious Diseases | 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives have demonstrated antibacterial activity. nih.gov |
Diversification of Industrial and Research Applications
Beyond its potential in pharmaceuticals, this compound could find applications in various industrial and research sectors. The unique chemical structure of pyrrolidine derivatives makes them valuable as building blocks in organic synthesis, as catalysts, and in materials science. oist.jp
In research, the compound can serve as a key intermediate for the synthesis of more complex molecules and chemical libraries for drug discovery programs. researchgate.net Its carboxylic acid and tertiary amine functional groups allow for a wide range of chemical modifications, enabling the creation of diverse molecular architectures.
In industry, there is potential for application in agrochemicals. For instance, indole-3-carboxylic acid derivatives have been investigated as potential herbicides that act as antagonists for auxin receptors. frontiersin.org Exploring whether this compound or its derivatives possess herbicidal or plant growth regulatory properties could open new avenues for its industrial use.
Methodological Advancements in Characterization and Analysis
As research into this compound progresses, the development of advanced and sensitive analytical methods for its characterization and quantification will be crucial. The analysis of carboxylic acids in complex biological samples often requires sophisticated techniques to achieve the necessary selectivity and sensitivity. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. mdpi.com Methodological advancements could focus on developing derivatization procedures to enhance the ionization efficiency and detection sensitivity of this compound in LC-MS/MS analysis. researchgate.net Reagents such as 2-picolylamine can be used to rapidly react with the carboxylic acid group, improving detection responses. researchgate.net
In addition to LC-MS/MS, comprehensive characterization relies on a suite of spectroscopic techniques. While standard methods like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental, future work could involve more advanced NMR techniques for detailed stereochemical analysis. nih.govnih.gov The development of validated, high-throughput analytical methods will be essential to support future studies in metabolism, pharmacokinetics, and environmental fate. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Ethylpyrrolidine-3-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation of pyrrolidine derivatives followed by carboxylation. For example, intermediates like ethyl pyrrolidine-3-carboxylate (common precursor) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Critical factors include:
- Reagent selection : Use anhydrous conditions to avoid side reactions (e.g., ester hydrolysis intermediates).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to remove unreacted starting materials or byproducts .
- Characterization : Confirm product identity via ESI-MS and H/C NMR .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Dissolve the compound in deuterated DMSO or CDCl₃. Key signals:
- H NMR: Ethyl group protons (δ ~1.2 ppm, triplet; δ ~3.4 ppm, quartet) and pyrrolidine ring protons (δ ~2.5–3.1 ppm, multiplet) .
- C NMR: Carboxylic acid carbonyl (δ ~175 ppm) and ethyl carbons (δ ~12–45 ppm) .
- Mass Spectrometry (ESI-MS) : Expect [M+H] at m/z 168.1 (C₈H₁₃NO₂) .
- Infrared Spectroscopy (IR) : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What are common impurities in synthesized this compound, and how can they be addressed?
- Methodological Answer :
- Ethyl ester residuals : Incomplete hydrolysis of the ester precursor. Mitigate by optimizing reaction time (12–24 h under reflux with HCl) .
- Oxidation byproducts : Protect against air-sensitive intermediates using inert atmospheres (N₂/Ar) .
- Purification : Use reverse-phase HPLC (C18 column, mobile phase: H₂O/ACN with 0.1% TFA) to separate polar impurities .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The ethyl group introduces steric hindrance, reducing coupling efficiency with bulky amines. Strategies include:
- Activating agents : Use HATU or EDCI/HOBt to enhance carboxylate reactivity.
- Solvent optimization : Perform reactions in DMF or DMSO to improve solubility .
- Kinetic studies : Compare coupling rates with unsubstituted pyrrolidine-3-carboxylic acid analogs to quantify steric effects .
Q. What strategies optimize enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/ethanol) to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., L-proline derivatives) during alkylation steps to induce stereoselectivity .
- Crystallization : Recrystallize diastereomeric salts (e.g., with (+)- or (-)-camphorsulfonic acid) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
- Batch analysis : Compare purity levels (HPLC ≥95%) across studies to rule out impurity-driven variability .
- Structural analogs : Test activity of derivatives (e.g., methyl or propyl substituents) to isolate the ethyl group’s role .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., enzymes with pyrrolidine-binding pockets) .
- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS, AMBER) over 100-ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., ethyl vs. methyl) on binding affinity using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
